Propagermanium

Catalog No.
S540278
CAS No.
126595-07-1
M.F
C6H10Ge2O7
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propagermanium

CAS Number

126595-07-1

Product Name

Propagermanium

IUPAC Name

3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid

Molecular Formula

C6H10Ge2O7

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12)

InChI Key

XEABSBMNTNXEJM-UHFFFAOYSA-N

SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O

solubility

Soluble in DMSO, not in water

Synonyms

3-oxygermylpropionic acid polymer, bis(carboxyethyl)germanium sesquioxide, carboxyethylgermanium sesquioxide, DCEFSQD, dicarboxyethenylgermanium sesquioxide, Ge 132, Ge-132, Germanium-132, propagermanium, proxigermanium, repagermanium, SK 818, SK-818

Canonical SMILES

C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O

The exact mass of the compound Propagermanium is 341.88501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. It belongs to the ontological category of organogermanium compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Propagermanium, also known as bis(2-carboxyethylgermanium) sesquioxide, is an organogermanium compound with the molecular formula C6H10Ge2O7C_6H_{10}Ge_2O_7 and a molecular weight of approximately 339.42 g/mol. It was first synthesized in 1967 at the Asai Germanium Research Institute in Japan and is recognized for its water solubility and low toxicity profile in animal studies . The compound is characterized by its colorless crystalline form and exhibits a slightly acidic taste. Its melting point is reported to be around 270°C, and it remains stable across a wide pH range (2-12), particularly at physiological pH (7.4) .

Propagermanium undergoes hydrolysis in aqueous solutions, leading to the formation of 3-(trihydroxygermyl) propanoic acid. This reaction is significant as it contributes to the compound's biological activity, particularly its immunomodulatory effects . The compound can also interact with various biological molecules, potentially influencing pathways involved in immune responses and inflammation.

Research indicates that propagermanium possesses notable biological activities, including:

  • Immunomodulation: It enhances the activity of natural killer cells, which are crucial for the body's defense against infections and tumors .
  • Antiviral Properties: Propagermanium has been studied for its ability to reduce hepatitis B virus replication and improve immune responses in infected individuals .
  • Antioxidant Effects: The compound may exhibit antioxidant properties by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .

The synthesis of propagermanium typically involves the reaction of germanium compounds with carboxylic acids under controlled conditions. The original synthesis method developed by the Asai Germanium Research Institute utilized specific reagents to form the polymeric structure characteristic of propagermanium . Subsequent methods have aimed at optimizing yield and purity while ensuring safety during synthesis.

Studies have shown that propagermanium can interact with various immune pathways. It enhances the activity of immune cells while modulating inflammatory responses. For example, it has been reported to inhibit pro-inflammatory cytokines such as interleukin-1β and interleukin-6, which are critical mediators in inflammatory processes . These interactions suggest a multifaceted role in both enhancing immunity and reducing inflammation.

Several compounds share structural or functional similarities with propagermanium. Here are some notable examples:

Compound NameStructureUnique Features
Ge-132 (Poly-trans[(2-carboxyethyl)germasesquioxane])Similar organogermanium structureKnown for strong immunostimulatory effects; used in cancer therapy .
Sesquisiloxane germanateRelated germanium compoundExhibits antiviral properties; involved in reducing inflammation .
3-(trihydroxygermyl) propanoic acidHydrolysis product of propagermaniumDemonstrates distinct biological activities related to inflammation modulation .

Propagermanium stands out due to its specific polymeric structure and broad spectrum of biological activities, particularly its dual role as an immunomodulator and antioxidant.

Propagermanium demonstrates exceptional aqueous solubility characteristics that distinguish it from other organogermanium compounds. The compound exhibits a baseline solubility of 1.09% in water at 20°C under neutral conditions [1]. This solubility profile undergoes dramatic enhancement under alkaline conditions, reaching concentrations exceeding 10% at pH 7.4 [1]. The compound displays significant pH-dependent solubility behavior, with aqueous solutions naturally exhibiting acidic reactions [1].

Upon dissolution in water, propagermanium undergoes hydrolysis to form germane triol ((OH)₃GeCH₂CH₂COOH), which represents the biologically active form of the compound [2]. This hydrolysis reaction proceeds readily in aqueous environments, with the saturated solution maintaining a pH range of 3.06-3.12 [2]. The compound exhibits a pKa value of 3.6 [1] [3], indicating its behavior as a weak acid in aqueous solution.

The hydration dynamics of propagermanium reveal a complex transformation process. The compound demonstrates remarkable stability in acidic to neutral pH ranges (pH 2-12), particularly at physiological pH 7.4, where decomposition does not occur even at elevated temperatures of 110°C for 5 minutes [1]. This thermal stability in aqueous solution makes propagermanium particularly suitable for biological applications.

Structural analysis reveals that propagermanium exists in different polymorphic forms depending on environmental conditions. The compound can transform from its polymeric ladder-shaped structure to alternative configurations upon exposure to water vapor or aqueous solutions [4]. This labile polymer packing behavior affects its pharmaceutical properties, including stability and solubility characteristics [4].

Thermal Stability Parameters and Decomposition Pathways

The thermal behavior of propagermanium exhibits distinct characteristics that reflect its polymeric organogermanium structure. The compound demonstrates a melting point of 270°C, at which point decomposition occurs rather than true melting [1]. Laboratory analysis confirms that solid propagermanium decomposes at temperatures approaching 330°C, forming a brown solid residue without visible liquid droplet formation [2].

The thermal decomposition pathway of propagermanium involves multiple transformation domains. Thermal analysis studies reveal five distinct transformation regions occurring between 220-910°C, with the primary decomposition products being elemental germanium [5]. At temperatures ranging from 910-1100°C, melting of the germanium decomposition products occurs [5].

The compound exhibits remarkable thermal stability within its operational temperature range. At temperatures up to 270°C, propagermanium maintains its structural integrity without decomposition [1]. This thermal stability extends to aqueous environments, where the compound remains stable at pH 7.4 without decomposition when exposed to 110°C for 5 minutes [1].

Temperature-dependent transformations in propagermanium are influenced by moisture content and environmental conditions. X-ray diffraction studies demonstrate that the compound can undergo moisture-dependent structural changes, transforming between different polymeric arrangements upon exposure to water vapor [4]. These transformations affect the compound's pharmaceutical properties, including its dissolution behavior and biological activity.

The decomposition mechanism involves the progressive breakdown of the germanium-oxygen bonds within the polymeric structure. As temperature increases, the compound transitions through intermediate states before ultimately yielding elemental germanium and organic decomposition products [5]. This thermal behavior is characteristic of organogermanium compounds and reflects the relative stability of the Ge-C bonds compared to the Ge-O linkages in the polymeric framework.

Spectroscopic Signatures (FT-IR, NMR, Raman)

The spectroscopic characterization of propagermanium provides detailed insights into its molecular structure and chemical environment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signatures that confirm the compound's structural identity and purity.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy of propagermanium dissolved in deuterated water (D₂O) displays characteristic triplet signals at 1.55 ppm and 2.65 ppm [2] [9]. These signals correspond to the two distinct proton environments within the propanoic acid chains attached to the germanium centers. The triplet multiplicity indicates coupling between adjacent methylene groups in the -CH₂CH₂COOH chains.

¹³C NMR spectroscopy reveals three distinct carbon environments at 178.31 ppm, 27.37 ppm, and 12.93 ppm [2]. The signal at 178.31 ppm corresponds to the carbonyl carbon of the carboxylic acid group, while the signals at 27.37 ppm and 12.93 ppm represent the methylene carbons in the propanoic acid chains. This spectral pattern confirms the expected molecular structure and indicates high purity of the compound.

When propagermanium is dissolved in heavy methanol rather than heavy water, the NMR spectrum shows additional complexity due to the preservation of the polymeric structure. Under these conditions, four distinct signals are observed at 1.40 ppm, 1.51 ppm, 2.30 ppm, and 2.38 ppm, reflecting the differentiation between linear and cyclic propanoic acid chains within the octameric structure [9].

Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups and bonding arrangements in propagermanium. The compound exhibits characteristic absorption bands in the mid-infrared region (4000-530 cm⁻¹) [2]. The infrared spectrum would be expected to show strong absorption bands corresponding to C=O stretching vibrations of the carboxylic acid groups, O-H stretching vibrations, and Ge-O stretching vibrations characteristic of the polymeric backbone.

The infrared spectroscopic analysis confirms the presence of the expected functional groups and supports the proposed polymeric structure. The spectrum provides a fingerprint for compound identification and purity assessment [2].

Ultraviolet-Visible Spectroscopy

UV-Visible spectroscopy of propagermanium shows characteristic absorption at 212 nm when dissolved in water [2]. This absorption corresponds to electronic transitions within the molecule and provides a suitable wavelength for quantitative analysis. The UV-Visible spectrum can be used to generate standard calibration curves for concentration determination, with the compound showing good linearity over a range of concentrations from 0.05 to 1.0 mg/mL [2].

Mass Spectrometry

Mass spectrometric analysis of propagermanium reveals the formation of complex ion fragments with varying molecular weights [2]. The fragmentation pattern reflects the polymeric nature of the compound and provides information about the molecular weight distribution. Time-of-flight mass spectrometry (TOF-MS) analysis confirms the presence of the expected molecular ions and isotope patterns consistent with the germanium-containing structure [9].

Raman Spectroscopy

While specific Raman spectroscopic data for propagermanium are limited in the available literature, the technique would be expected to provide complementary information to infrared spectroscopy. Raman spectroscopy would be particularly useful for characterizing the Ge-O and Ge-C bonds within the polymeric structure, as these bonds may be more Raman-active than infrared-active depending on the molecular symmetry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

339.8859062 g/mol

Monoisotopic Mass

341.8850082 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

12758-40-6

Wikipedia

Propagermanium
Tetracarbon_dioxide

Use Classification

Cosmetics -> Skin conditioning

General Manufacturing Information

Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis-: ACTIVE

Dates

Last modified: 07-15-2023
1: Mizuno N, Nishibori E, Oka M, Jomori T, Takata M, Kumasaka T. Structural Basis for Polymer Packing and Solvation Properties of the Organogermanium Crystalline Polymer Propagermanium and Its Derivatives. J Pharm Sci. 2015 Aug;104(8):2482-8. doi: 10.1002/jps.24486. Epub 2015 Jun 2. PubMed PMID: 26037234.
2: Tsutsumi Y, Tanaka J, Kanamori H, Musashi M, Minami H, Fukushima A, Yamato H, Ehira N, Kawamura T, Obara S, Ogura N, Asaka M, Imamura M, Masauzi N. Effectiveness of propagermanium treatment in multiple myeloma patients. Eur J Haematol. 2004 Dec;73(6):397-401. PubMed PMID: 15522060.
3: Hirayama C, Suzuki H, Ito M, Okumura M, Oda T. Propagermanium: a nonspecific immune modulator for chronic hepatitis B. J Gastroenterol. 2003;38(6):525-32. Review. PubMed PMID: 12825127.
4: Shimokawa H, Eto Y, Miyata K, Morishige K, Kandabashi T, Matsushima K, Takeshita A. Propagermanium suppresses macrophage-mediated formation of coronary arteriosclerotic lesions in pigs in vivo. J Cardiovasc Pharmacol. 2003 Mar;41(3):372-80. PubMed PMID: 12605015.
5: Eto Y, Shimokawa H, Tanaka E, Morishige K, Fuchigami M, Ishiwata Y, Matsushima K, Takeshita A. Long-term treatment with propagermanium suppresses atherosclerosis in WHHL rabbits. J Cardiovasc Pharmacol. 2003 Feb;41(2):171-7. PubMed PMID: 12548076.
6: Yamashita T, Kawashima S, Ozaki M, Namiki M, Inoue N, Hirata K, Yokoyama M. Propagermanium reduces atherosclerosis in apolipoprotein E knockout mice via inhibition of macrophage infiltration. Arterioscler Thromb Vasc Biol. 2002 Jun 1;22(6):969-74. PubMed PMID: 12067906.
7: Yokochi S, Hashimoto H, Ishiwata Y, Shimokawa H, Haino M, Terashima Y, Matsushima K. An anti-inflammatory drug, propagermanium, may target GPI-anchored proteins associated with an MCP-1 receptor, CCR2. J Interferon Cytokine Res. 2001 Jun;21(6):389-98. PubMed PMID: 11440636.
8: Ishiwata Y, Yokochi S, Hashimoto H, Ninomiya F, Suzuki T. Protection against concanavalin A-induced murine liver injury by the organic germanium compound, propagermanium. Scand J Immunol. 1998 Dec;48(6):605-14. PubMed PMID: 9874494.
9: Yokochi S, Ishiwata Y, Hashimoto H, Ninomiya F, Suzuki T. Hepatoprotective effect of propagermanium on Corynebacterium parvum and lipopolysaccharide-induced liver injury in mice. Scand J Immunol. 1998 Aug;48(2):183-91. PubMed PMID: 9716110.
10: Asano K, Yamano M, Haruyama K, Ikawa E, Nakano K, Kurono M, Wada O. Influence of propagermanium (SK-818) on chemically induced renal lesions in rats. J Toxicol Sci. 1994 Oct;19 Suppl 2:131-43. PubMed PMID: 7830283.

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